3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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Overview
Description
3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a chemical compound with the molecular formula C13H15N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a pyridine derivative, followed by cyclization with a triazole moiety. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-[(Cyclopropylacetyl)amino]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
Uniqueness
3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature can influence its binding affinity to molecular targets and its overall stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,17,18) |
InChI Key |
RUPQOVXFLBQAAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2C=CC=C3C(=O)O |
Origin of Product |
United States |
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